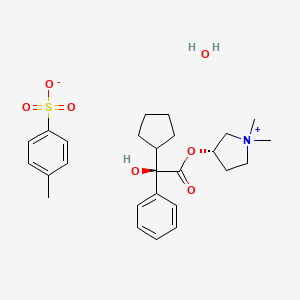

Glycopyrronium Tosylate

Description

Properties

CAS No. |

873295-46-6 |

|---|---|

Molecular Formula |

C26H37NO7S |

Molecular Weight |

507.6 g/mol |

IUPAC Name |

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate;hydrate |

InChI |

InChI=1S/C19H28NO3.C7H8O3S.H2O/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;2-5H,1H3,(H,8,9,10);1H2/q+1;;/p-1/t17-,19-;;/m0../s1 |

InChI Key |

UOWOLENSDISMPG-FFUVTKDNSA-M |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.O |

Origin of Product |

United States |

Molecular and Cellular Pharmacodynamics of Glycopyrronium Tosylate

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Glycopyrronium (B1196793) is a competitive antagonist of muscarinic acetylcholine (ACh) receptors. academicmed.orgresearchgate.net It binds to these G protein-coupled receptors, thereby inhibiting the actions of the endogenous neurotransmitter acetylcholine. ersnet.orgpatsnap.com This antagonism is reversible and forms the basis of its clinical effects. ersnet.orgpatsnap.com

Competitive Binding Kinetics and Affinity Profiling across Subtypes (M1-M5)

Glycopyrronium demonstrates binding affinity for all five subtypes of muscarinic acetylcholine receptors (M1-M5). researchgate.netnih.gov Radioligand binding assays have been employed to determine its affinity for these receptor subtypes. The affinity is typically quantified by the inhibition constant (Ki) or the pKi value, which is the negative logarithm of the Ki.

Studies have shown that glycopyrronium (as bromide) exhibits high affinity across all five muscarinic receptor subtypes, with IC50 values in the low nanomolar range. mpa.se One study reported the following IC50 values: M1 (1.53 nM), M4 (1.89 nM), M5 (2.11 nM), M3 (2.71 nM), and M2 (3.29 nM). mpa.se Another study reported high pKi values for M1 (9.60) and M3 (9.59) subtypes. researchgate.net

Table 1: Binding Affinity of Glycopyrronium for Muscarinic Receptor Subtypes

| Receptor Subtype | Reported Affinity (IC50 or pKi) | Source |

|---|---|---|

| M1 | IC50 = 1.53 nM; pKi = 9.60 | researchgate.netmpa.se |

| M2 | IC50 = 3.29 nM | mpa.se |

| M3 | IC50 = 2.71 nM; pKi = 9.59 | researchgate.netmpa.se |

| M4 | IC50 = 1.89 nM | mpa.se |

| M5 | IC50 = 2.11 nM | mpa.se |

Receptor Subtype Selectivity and Preferential Interactions (e.g., M1, M3 affinity)

While glycopyrronium binds to all five muscarinic subtypes, it displays a degree of selectivity, particularly for the M1 and M3 receptors over the M2 receptor. tga.gov.aunih.gov Competition binding studies have demonstrated a 4- to 5-fold selectivity for the human M1 and M3 receptors compared to the human M2 receptor. tga.gov.au This kinetic selectivity is significant because M1 and M3 receptors are primarily involved in mediating desired therapeutic effects in certain conditions, such as bronchoconstriction, while M2 receptors are involved in cardiac function and provide feedback inhibition of acetylcholine release. nih.govsemanticscholar.orgtandfonline.com

The higher affinity for M1 and M3 receptors is a key aspect of its pharmacological profile. researchgate.netdrugbank.com The M3 receptor, in particular, is predominantly responsible for smooth muscle contraction in the airways and secretions from various glands. drugbank.comchemicalbook.com The M1 receptor also plays a role in secretions. chemicalbook.com Some research indicates that glycopyrronium has the highest affinity for M1 receptors, followed by M3, and then the other subtypes. academicmed.orgdrugbank.com However, other studies suggest a similar high affinity for both M1 and M3 subtypes. researchgate.netnih.gov

Table 2: Comparative Selectivity of Glycopyrronium for Muscarinic Receptor Subtypes

| Receptor Comparison | Selectivity | Source |

|---|---|---|

| M1 and M3 vs. M2 | 4- to 5-fold higher affinity for M1 and M3 | tga.gov.au |

| M3 vs. M2 | Higher selectivity for M3 | nih.govnih.govsemanticscholar.org |

Dissociation Kinetics and Implications for Duration of Receptor Blockade

The duration of action of glycopyrronium is influenced by its dissociation kinetics from muscarinic receptors. drugbank.com It dissociates slowly from these receptors, leading to a prolonged duration of action. drugbank.comchemicalbook.com This slow dissociation is particularly evident at the M3 receptor compared to the M2 receptor. nih.govsemanticscholar.org

Kinetic studies have shown that glycopyrronium dissociates more slowly from M3 receptors than from M2 receptors. ersnet.orgresearchgate.net The dissociation half-life from M3 receptors is significantly longer than from M2 receptors. dovepress.com For instance, one study reported a dissociation half-life of 11.4 minutes for M3 receptors versus 1.07 minutes for M2 receptors. dovepress.com This kinetic selectivity contributes to a sustained therapeutic effect, such as bronchodilation, while minimizing potential side effects associated with prolonged M2 receptor blockade. nih.govsemanticscholar.org The long duration of action can also be attributed to sustained drug concentrations in target tissues like the lungs. tga.gov.au In human airways, the duration of action of glycopyrronium has been shown to be significantly more prolonged compared to other anticholinergics like ipratropium (B1672105) bromide. nih.gov

Downstream Cellular Signaling Pathway Modulation

By blocking muscarinic acetylcholine receptors, glycopyrronium tosylate modulates the downstream cellular signaling pathways that are normally activated by acetylcholine. These pathways are primarily mediated by G proteins. ersnet.org

Inhibition of Acetylcholine-Induced Second Messenger Systems (e.g., cAMP, IP3)

Acetylcholine binding to muscarinic receptors triggers a cascade of intracellular events involving second messengers. M1 and M3 receptors are coupled to Gq proteins, which activate phospholipase C (PLC). tandfonline.comscispace.com PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). oatext.com IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction. tandfonline.comoatext.com By blocking M1 and M3 receptors, glycopyrronium inhibits this IP3-mediated signaling pathway. tandfonline.com

M2 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govtandfonline.com While glycopyrronium also blocks M2 receptors, its faster dissociation from this subtype may be advantageous. nih.govsemanticscholar.org Some research suggests that the interaction between muscarinic and β2-adrenergic signaling pathways can occur, with potential for cross-talk. mdpi.com For example, long-acting β2-agonists may enhance the effects of muscarinic antagonists. nih.gov

Effects on G-Protein Coupled Receptor Signaling Cascades

The antagonism of muscarinic receptors by glycopyrronium directly impacts G protein-coupled receptor (GPCR) signaling cascades. mdpi.com The primary mechanism is the prevention of G protein activation (Gq for M1/M3, Gi for M2) by acetylcholine. tandfonline.combaranlab.org This blockade prevents the subsequent downstream effects, such as the generation of second messengers and the activation of protein kinases like protein kinase C (PKC). oatext.commdpi.comresearchgate.net

Tissue-Specific Pharmacodynamic Effects in Preclinical Models and In Vitro Systems

Glycopyrronium tosylate, the salt form of the active moiety glycopyrronium, is a quaternary ammonium (B1175870) anticholinergic agent. ncats.io Its pharmacodynamic effects are mediated through the competitive inhibition of acetylcholine (ACh) at muscarinic receptors. ncats.io These receptors are widely distributed throughout the body, leading to a range of tissue-specific responses when blocked by glycopyrronium. ncats.iodrugbank.com The quaternary amine structure of glycopyrronium limits its ability to cross lipid membranes, such as the blood-brain barrier, resulting in predominantly peripheral effects. ncats.ioresearchgate.net

Glandular Secretion Inhibition Mechanisms (e.g., eccrine sweat glands, salivary glands)

Glycopyrronium effectively inhibits glandular secretions by blocking muscarinic acetylcholine receptors, primarily the M3 subtype, which are crucial for stimulating exocrine gland function. drugbank.comnih.gov

Eccrine Sweat Glands: The primary mechanism for reducing sweat output is the blockade of ACh binding to muscarinic receptors in eccrine sweat glands. patsnap.comresearchgate.net This action prevents the intracellular signaling cascade that leads to sweat production and secretion. patsnap.com Topical application of glycopyrronium tosylate has been shown to be effective in reducing sweat production by directly targeting these peripheral receptors in the skin. researchgate.netresearchgate.net

Salivary Glands: Salivary secretion is significantly mediated by M1 and M3 muscarinic receptors. drugbank.com Glycopyrronium competitively antagonizes ACh at these receptors in the salivary glands, leading to a reduction in saliva production. nih.govgoogle.com This effect is utilized to manage conditions of excessive drooling (sialorrhea). google.comnih.gov Interestingly, one study found that while glycopyrronium bromide (a different salt of glycopyrronium) effectively induced a dry mouth, it did not significantly reduce the uptake of certain imaging agents (PSMA-ligands or radioiodine) in the salivary glands, suggesting that the inhibition of secretion may not alter the resting state perfusion of the glands. nih.gov Preclinical studies in rats and dogs have observed hypertrophy of the salivary glands and mild inflammation with chronic administration. mpa.se

Airway Smooth Muscle Relaxation Modalities and Bronchoconstriction Inhibition

Glycopyrronium is a potent bronchodilator that acts by inhibiting the bronchoconstrictor effects of acetylcholine on airway smooth muscle. nih.gov This is a key mechanism in the management of chronic obstructive pulmonary disease (COPD). nih.gov

The primary receptors responsible for mediating bronchoconstriction in the human lung are the M1 and M3 muscarinic receptors. nih.govtga.gov.au Acetylcholine released from postganglionic nerve terminals binds to M3 receptors on airway smooth muscle, causing it to contract. nih.gov Glycopyrronium blocks this interaction, leading to smooth muscle relaxation and bronchodilation. researchgate.netnih.gov It also acts on M1 receptors located on postganglionic nerves, which are involved in stimulating ACh release. nih.gov Glycopyrronium has demonstrated a 4- to 5-fold selectivity for M1 and M3 receptors over the M2 receptor subtype. tga.gov.au The M2 receptor is an autoreceptor on postganglionic nerves that provides a negative feedback loop to inhibit further ACh release; its blockade could potentially counteract the bronchodilator effect.

In preclinical models, such as the anesthetized Brown Norway rat, intratracheally administered glycopyrronium effectively inhibited methacholine-induced bronchoconstriction. nih.gov

Effects on Gastrointestinal Motility (preclinical models)

As an antimuscarinic agent, glycopyrronium influences gastrointestinal (GI) motility by blocking the effects of acetylcholine, which is a key neurotransmitter in the parasympathetic nervous system that promotes GI muscle contraction and peristalsis. ncats.io

In preclinical studies, glycopyrronium has been shown to inhibit intestinal motor activity. fda.gov This effect is a result of the blockade of muscarinic receptors on smooth muscle cells in the gut wall. ncats.io Consequently, this can lead to decreased GI motility. service.gov.uk This is also a recognized side effect in clinical use, where it can manifest as constipation. researchgate.net Historically, glycopyrronium salts were used for gastrointestinal conditions such as peptic ulcers due to their ability to reduce both gastric acid secretion and GI spasms. google.com

Cardiac Inhibitory Reflex Modulation (preclinical models)

Glycopyrronium can modulate cardiac inhibitory reflexes, which are vagally mediated responses that can lead to bradycardia (a slowed heart rate). drugbank.com By blocking muscarinic receptors in the heart (primarily M2 receptors), glycopyrronium can prevent the cardiac-slowing effects of acetylcholine. ncats.ionih.gov

This effect is particularly relevant during medical procedures like anesthesia and intubation, where vagal reflexes can be stimulated, leading to potentially dangerous decreases in heart rate. nih.gov In preclinical animal models, glycopyrronium has been shown to block these cardiac vagal inhibitory reflexes. google.com

A comparative study in anesthetized rats demonstrated that glycopyrronium had a more favorable cardiovascular safety profile than tiotropium (B1237716), another muscarinic antagonist. nih.gov At doses effective for producing bronchodilation, glycopyrronium caused significantly less hypotension and bradycardia compared to tiotropium. nih.gov An integrated pharmacokinetic and pharmacodynamic model predicted that at these effective doses, glycopyrronium resulted in a lower occupancy of M2 receptors in the heart compared to tiotropium, which may explain its improved cardiovascular therapeutic index in this preclinical model. nih.gov

Table of Research Findings:

| Tissue/System | Preclinical Model/System | Key Findings | Receptor(s) Involved | Reference(s) |

| Eccrine Sweat Glands | In vitro / Topical Application | Inhibition of acetylcholine-induced sweat production. | Muscarinic (primarily M3) | patsnap.com, researchgate.net, drugbank.com |

| Salivary Glands | In vitro / Animal Models (Rats, Dogs) | Reduction in saliva secretion; hypertrophy and mild inflammation with chronic use. | M1, M3 | drugbank.com, mpa.se, nih.gov |

| Airway Smooth Muscle | Isolated Perfused Guinea Pig Trachea / Anesthetized Rats | Relaxation of smooth muscle; inhibition of methacholine-induced bronchoconstriction. | M1, M3 | nih.gov, nih.gov |

| Gastrointestinal Tract | Animal Models | Inhibition of intestinal motor activity and gastric acid secretion. | Muscarinic | ncats.io, fda.gov, google.com |

| Heart | Anesthetized Rats | Blockade of vagal inhibitory reflexes; lower incidence of bradycardia compared to tiotropium at equivalent bronchodilatory doses. | M2 | drugbank.com, nih.gov, nih.gov |

Pharmacokinetic Characterization of Glycopyrronium Tosylate Preclinical Focus

Absorption Mechanisms and Modulators in Non-Human Biological Systems

In vitro studies using human skin have been instrumental in elucidating the factors that influence the dermal penetration of glycopyrronium (B1196793) tosylate. These studies highlight the significant impact of anatomical site, occlusion, and exposure time on the delivery of the compound. nih.govjddonline.com

Anatomical Site: The thickness of the skin plays a crucial role in the absorption of glycopyrronium tosylate. Research has demonstrated that delivery through the thicker skin of the palms and soles is substantially lower—up to 40-fold less—than through the thinner skin of the axilla or abdomen. nih.govjddonline.com This variation underscores the importance of considering the application site when developing topical formulations. The natural occlusion effect of the axillary fossae can enhance the penetration of even low concentrations of the active agent. tandfonline.com

Occlusion: Covering the application area, a technique known as occlusion, has been shown to dramatically increase the delivery of glycopyrronium tosylate. Studies have reported that occlusion can enhance delivery by up to 10-fold. nih.govjddonline.com This is a critical factor, as it can potentially be used to increase the efficacy of the treatment.

Exposure Time: The duration of contact between the glycopyrronium tosylate formulation and the skin is another key variable. Reducing the exposure time from 24 hours to shorter periods, such as 5, 15, or 60 minutes, resulted in a 90% decrease in the flux of the compound. nih.govjddonline.com However, when occlusion was applied during these shorter exposure times, the delivery of glycopyrronium tosylate was restored to levels comparable to those seen in the 24-hour, non-occluded control group. nih.govjddonline.com

These findings from in vitro skin penetration studies are pivotal for understanding the preclinical absorption characteristics of glycopyrronium tosylate and for informing the design of effective topical therapies. nih.govjddonline.com

Table 1: Factors Affecting In Vitro Skin Penetration of Glycopyrronium Tosylate

| Factor | Observation | Impact on Delivery |

|---|---|---|

| Anatomical Site | Delivery through palmar and plantar skin was up to 40-fold lower compared to axillary or abdominal skin. nih.govjddonline.com | Thicker skin significantly reduces penetration. |

| Occlusion | Occlusion increased delivery by up to 10-fold. nih.govjddonline.com | Significantly enhances penetration. |

| Exposure Time | Reducing exposure from 24 hours to 5-60 minutes decreased flux by 90%. nih.govjddonline.com | Shorter exposure times reduce penetration. |

| Occlusion + Short Exposure | Occlusion during short exposure times restored delivery to 24-hour non-occluded levels. nih.govjddonline.com | Occlusion can compensate for shorter exposure durations. |

Glycopyrronium is a quaternary ammonium (B1175870) compound, a structural feature that significantly influences its ability to cross biological membranes. hpra.iewikipedia.orgacademicmed.org The permanent positive charge of the quaternary amine group makes the molecule highly polar and hydrophilic. hpra.ieflamingopharma.co.uk This characteristic limits its passage across lipid-rich membranes, such as the blood-brain barrier. hpra.iencats.io

In contrast to tertiary amines like atropine (B194438), which are less polar and can more readily penetrate lipid barriers, the quaternary structure of glycopyrronium restricts its systemic absorption and distribution. hpra.ieacademicmed.org This property is a key aspect of its pharmacological profile, as it minimizes central nervous system effects. researchgate.net

Studies using Caco-2 cell monolayers, a common in vitro model for predicting human intestinal absorption, have been employed to assess the permeability of various compounds. nih.gov While specific Caco-2 permeability data for glycopyrronium tosylate is not extensively detailed in the provided results, the inherent properties of quaternary ammonium compounds suggest low passive permeability across such cell layers. cuni.cz The primary mechanism for the transport of such hydrophilic molecules across the intestinal epithelium would likely be via the paracellular pathway, which is generally restricted for larger molecules. cuni.cz

Preclinical studies in animal models provide insights into the bioavailability of glycopyrronium tosylate. Following intravenous administration in Göttingen Minipigs, the systemic exposure is well-characterized. service.gov.uk However, oral bioavailability is known to be low due to the compound's hydrophilic nature. researchgate.net

Topical application studies in minipigs with glycopyrronium tosylate concentrations up to 20% w/w once daily showed no apparent systemic effects, suggesting limited systemic absorption through the skin in this animal model. service.gov.uk

In rats, after oral administration of radiolabeled glycopyrrolate (B1671915), the majority of the radioactivity was excreted in the feces, with very little found in the urine, further indicating poor oral absorption. fda.gov The bioavailability of oral glycopyrronium is noted to be low and can vary. researchgate.net

Membrane Permeability Studies and Quaternary Amine Structure Effects

Distribution Profile and Blood-Brain Barrier Permeability in Preclinical Models

Preclinical studies in various animal models have characterized the systemic distribution of glycopyrronium. Following intravenous administration in mice, radiolabeled glycopyrrolate was rapidly distributed to major organs, with the notable exception of the brain. fda.gov The radioactivity was largely cleared from the body within 24 hours. fda.gov

In rats, after intravenous administration, the volume of distribution suggests that the drug is not widely distributed into tissues. medsafe.govt.nz The primary route of elimination is via the kidneys, with a significant portion of the drug excreted unchanged in the urine. flamingopharma.co.uk Studies in dogs have also been conducted to evaluate the effects of glycopyrronium on various organ systems. fda.gov

The volume of distribution has been shown to be lower in adult animals compared to younger animals. nih.govgetqbrexza.com For instance, in adults aged 60-75 years, the volume of distribution was 0.42 L/kg, while in children aged 1 to 14 years, it ranged from 1.3 to 1.8 L/kg. nih.govgetqbrexza.commedscape.com

Table 2: Volume of Distribution of Glycopyrronium in Different Species and Age Groups

| Species/Age Group | Route of Administration | Volume of Distribution (Vd) |

|---|---|---|

| Göttingen Minipigs | Intravenous | Not specified |

| Mice | Intravenous | Rapid distribution to major organs (except brain) fda.gov |

| Rats | Intravenous | Not widely distributed medsafe.govt.nz |

| Dogs | Intravenous | Studied for organ system effects fda.gov |

| Children (1-14 years) | Intravenous | 1.3 to 1.8 L/kg nih.govgetqbrexza.commedscape.com |

| Adults (60-75 years) | Intravenous | 0.42 L/kg nih.govgetqbrexza.commedscape.com |

A key pharmacokinetic feature of glycopyrronium, stemming from its quaternary ammonium structure, is its limited ability to cross the blood-brain barrier (BBB). hpra.iewikipedia.orgresearchgate.net This is a significant point of differentiation from tertiary amine anticholinergics like atropine and scopolamine, which can readily penetrate the BBB and cause central nervous system (CNS) side effects. hpra.ie

Preclinical studies have consistently demonstrated the poor CNS penetration of glycopyrronium. fda.govfda.gov In mice, following intravenous administration, glycopyrrolate was distributed to all major organs except the brain. fda.gov Similarly, in anesthetized surgical patients, no glycopyrronium was detected in the cerebrospinal fluid after intravenous administration. flamingopharma.co.uk

Although the penetration is limited, it is not entirely absent, and the extent is not fully known. medicines.org.ukeuropa.eu Caution is advised in situations where the BBB may be compromised. flamingopharma.co.ukmedicines.org.ukeuropa.eu The minimal CNS penetration is a primary reason for the lower incidence of CNS-related side effects compared to other anticholinergic agents. researchgate.net

Systemic Distribution Patterns in Animal Models

Metabolic Pathways and Metabolite Identification in Preclinical Studies

Preclinical investigations into the metabolism of glycopyrronium have been conducted across various species, including mice, rats, rabbits, and dogs, revealing quantitative rather than qualitative differences between species. service.gov.uk In vitro studies using liver microsomes showed that glycopyrronium is metabolized more readily in mice, rats, and minipigs compared to human liver microsomes, where it is poorly metabolized. service.gov.uk The primary metabolic pathways identified are consistent between animals and humans and involve hydroxylation and hydrolysis. service.gov.ukeuropa.eugeneesmiddeleninformatiebank.nl

Characterization of Inactive Metabolites (e.g., M9 metabolite)

A key metabolic process for glycopyrronium is direct hydrolysis, which results in the formation of a carboxylic acid derivative known as the M9 metabolite (2(RS)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid). service.gov.ukeuropa.eugeneesmiddeleninformatiebank.nl This metabolite is considered inactive, lacking the pharmacological activity of the parent compound. service.gov.ukdrugbank.comnih.gov In preclinical animal studies, the M9 metabolite, along with the parent glycopyrronium, constituted the majority of the plasma exposure. service.gov.uk The formation of M9 primarily occurs from the swallowed portion of an inhaled dose. europa.eugeneesmiddeleninformatiebank.nl

Enzymatic Biotransformation Processes and Pathways

The biotransformation of glycopyrronium involves several enzymatic processes. Oxidative biotransformation is a notable pathway, with multiple Cytochrome P450 (CYP) isoenzymes contributing. europa.eugeneesmiddeleninformatiebank.nleuropa.eueuropa.eu Specifically, CYP2D6 has been identified as the predominant enzyme involved in its metabolism, with minor contributions from other CYPs like CYP1A2, CYP2B6, CYP2C9, and CYP3A4. drugbank.comnih.govchemicalbook.comeuropa.eu Another significant pathway is hydroxylation of the cyclopentyl and phenyl rings, leading to various mono- and bis-hydroxylated metabolites. service.gov.uk In vitro metabolism studies have shown that these metabolic pathways are consistent across animal species and humans. europa.eugeneesmiddeleninformatiebank.nl

Excretion Routes and Clearance Mechanisms in Animal Models

The elimination of glycopyrronium from the body occurs through multiple routes, with renal and biliary pathways being the most significant. The specific route of excretion can be influenced by the method of administration. mpa.se

Renal and Biliary Elimination Pathways

In animal models, systemically available glycopyrronium is primarily cleared from the plasma via renal elimination. geneesmiddeleninformatiebank.nlmedicines.org.uk Following intravenous administration in rats, the majority of the dose is excreted through feces (70-90%) and a smaller portion in urine (3.59%). fda.gov In lactating rats, glycopyrronium bromide and its metabolites were found to be excreted into the milk, reaching concentrations up to 10-fold higher than in the dam's blood. europa.eueuropa.eu Biliary excretion also contributes to the clearance of the compound. geneesmiddeleninformatiebank.nlhpra.ie

Quantification of Unchanged Drug Excretion

A large portion of glycopyrronium is excreted as the unchanged parent drug. researchgate.net Following intravenous administration, about 80% of the excreted amount is in the form of unchanged glycopyrronium or its active metabolites. hpra.ieresearchgate.net In studies with intravenous administration, approximately 65% of the dose was excreted renally within the first 24 hours. medicines.org.ukeuropa.eu After oral administration in rats, over 90% of the drug was excreted in the feces, indicating that the swallowed dose is not significantly absorbed. mpa.se

Synthetic Chemistry and Analytical Methodologies for Glycopyrronium Tosylate

Synthetic Routes and Process Development Research

The synthesis of glycopyrronium (B1196793) tosylate, a quaternary ammonium (B1175870) antimuscarinic agent, has been approached through various chemical strategies, focusing on stereochemical control, efficiency, and scalability for pharmaceutical applications.

Enantiomeric Synthesis and Stereochemical Control

Glycopyrronium contains two chiral centers, leading to the possibility of four stereoisomers. The therapeutically utilized form is the racemic mixture of the (3S,2'R) and (3R,2'S) enantiomers, known as the threo diastereomer. justia.comgoogle.com Achieving high stereoselectivity for the threo form over the erythro diastereomer is a key objective in its synthesis.

One approach to stereochemical control involves the reaction of cyclopentylmandelic acid with 1-methylpyrrolidin-3-ol to form the glycopyrrolate (B1671915) base. justia.comgoogle.com This is followed by a critical step where the base is treated with 5-nitroisophthalic acid. This process selectively forms the 5-nitroisophthalate salt of the threo pair, allowing for its separation from the erythro pair. justia.comgoogle.com Research has shown that this method can yield a product containing at least 95-97% of the desired threo-glycopyrrolate base salt, with the erythro form constituting less than 3-5%. justia.com Subsequent steps convert this enriched intermediate to the final glycopyrronium tosylate. justia.com

Another synthetic route focuses on the quaternization of the pyrrolidine (B122466) nitrogen. A novel method utilizes methyl tosylate as the methylating agent for the glycopyrrolate base. justia.comgoogle.com This process is reported to offer enhanced stereochemical selection and avoids issues like incomplete anion exchange and contamination associated with methods using silver salts. justia.comgoogle.com The reaction conditions, such as temperature and time, are optimized to maximize the yield of the desired stereoisomer and minimize side reactions. justia.com For instance, conducting the reaction at temperatures between 20°C and 26°C for approximately 12 to 15 hours has been found to be effective. justia.comgoogle.com

The absolute stereochemistry of glycopyrronium and its analogues has been elucidated using techniques like 1D and 2D NMR and X-ray crystallography. researchgate.netingentaconnect.com Chiral chromatography is also a crucial tool for separating and analyzing the different stereoisomers. researchgate.net

Preparation of Glycopyrronium Tosylate from Glycopyrronium Salts

Glycopyrronium tosylate can be prepared from other glycopyrronium salts, most commonly glycopyrronium bromide, through a salt metathesis or ion exchange reaction.

One documented method involves reacting glycopyrronium bromide with silver tosylate in an aqueous medium. newdrugapprovals.org The reaction proceeds by dissolving silver tosylate in water, often with sonication and gentle heating to about 40°C. newdrugapprovals.org The addition of an equimolar amount of glycopyrronium bromide results in the precipitation of silver bromide, while the desired glycopyrronium tosylate remains in the solution. newdrugapprovals.org The insoluble silver bromide is then removed by filtration. newdrugapprovals.org However, this method has drawbacks, including the high cost of silver salts and the potential for silver contamination in the final product. justia.comgoogle.com

A more economical and environmentally friendly approach involves the reaction of glycopyrronium bromide with sodium tosylate in water. evitachem.comgoogle.comgoogle.com This process typically involves heating the aqueous mixture of the two salts to a temperature range of 30-50°C. google.comgoogle.com Activated carbon is often added to the reaction mixture to remove impurities, followed by filtration. google.comgoogle.com Upon cooling the filtrate, glycopyrronium tosylate crystallizes and can be isolated by filtration, washed with water, and dried. google.comgoogle.com This method can be performed as a one-pot, or in-situ, process where the sodium tosylate is generated from p-toluenesulfonic acid and a sodium base (like sodium methoxide) in a suitable solvent, followed by the direct addition of glycopyrronium bromide and water. google.com This in-situ process has been reported to produce glycopyrronium tosylate with high purity (>99.8%) and good yields (65-80%). google.com

Another described synthesis involves the reaction of glycopyrrolate acetate (B1210297) with p-toluenesulfonic acid in a solvent such as isopropanol. newdrugapprovals.org

| Starting Material | Reagent | Solvent/Medium | Key Process Details | Yield/Purity |

|---|---|---|---|---|

| Glycopyrronium Bromide | Silver Tosylate | Water | Reaction at ~40°C, precipitation of AgBr. newdrugapprovals.org | Data not specified |

| Glycopyrronium Bromide | Sodium Tosylate | Water | Heating to 30-50°C, optional carbon treatment. google.comgoogle.com | 65-80% Yield, >99.8% HPLC Purity. google.com |

| Glycopyrrolate Acetate | p-Toluenesulfonic Acid | Isopropanol | Stirred at ambient temperature overnight. newdrugapprovals.org | Data not specified |

| p-Toluenesulfonic Acid, Sodium Methoxide, Glycopyrronium Bromide | Toluene, Water | In-situ generation of sodium tosylate. google.com | 65.35% Yield, 99.80% HPLC Purity. google.com |

Synthesis of Glycopyrronium Fatty Acid Salts and Other Derivatives

Research has been conducted into the synthesis of lipophilic salts of glycopyrronium, such as glycopyrronium fatty acid salts, to potentially enhance its bioavailability. googleapis.comgoogle.com These salts are typically produced through an ion-swapping or salt metathesis reaction between glycopyrronium bromide and a fatty acid salt (e.g., potassium, sodium, or calcium salts of lauric, palmitic, or stearic acid). googleapis.comgoogle.com

The synthesis is often carried out in a biphasic system, for example, using water and an organic solvent like methyl tetrahydrofuran. googleapis.comgoogle.com This system facilitates the desired exchange, with the glycopyrronium fatty acid salt partitioning into the organic phase and the inorganic bromide salt remaining in the aqueous phase. googleapis.comgoogle.com

A challenge in this synthesis is the moderate instability of the glycopyrronium fatty acid salts, which can be prone to hydrolysis. googleapis.comgoogle.com It has been found that using a molar excess of the free fatty acid in the reaction mixture helps to stabilize the product and reduce the formation of hydrolysis byproducts. googleapis.comgoogle.com The amount of excess free fatty acid can range from at least a 0.2 molar equivalent up to 1.2 molar equivalents. googleapis.comgoogle.com

Formulation Science and Delivery System Research

The development of effective topical delivery systems for glycopyrronium is crucial for its application in treating conditions like primary axillary hyperhidrosis. Research in this area focuses on creating stable formulations that ensure adequate drug delivery to the target site.

Design and Development of Topical Delivery Vehicles (e.g., solutions, creams, wipes)

Glycopyrronium has been formulated into various topical delivery vehicles to meet different therapeutic needs and patient preferences. These include solutions, creams, and pre-moistened wipes. sweathelp.orgnih.govtandfonline.com

Solutions: Aqueous or hydro-alcoholic solutions of glycopyrronium have been developed. sweathelp.orggoogle.com Ethanol (B145695) is often included in aqueous formulations to improve the drying speed after application. google.com Concentrations in these solutions have ranged from 0.5% to 4%. sweathelp.org Some formulations are designed as sprays or for application with cotton pads. tandfonline.com

Creams: Cream formulations, typically oil-in-water emulsions, have also been investigated. tandfonline.comresearchgate.net A 1% glycopyrronium bromide cream has been shown to be an effective option. researchgate.netnih.gov The base of the cream is an important consideration; for instance, an acidic base can help reduce drug hydrolysis and improve stability. sweathelp.org

Wipes: A significant development in the delivery of topical glycopyrronium is the single-use, pre-moistened cloth or wipe. nih.govgoogle.com One FDA-approved product consists of a polypropylene (B1209903) pad pre-moistened with a 2.4% glycopyrronium tosylate solution. nih.govdrugs.com These individually packaged wipes offer a convenient and controlled method of application. google.comgoogle.com The wipe material itself can be composed of materials like rayon and polypropylene. google.com

Factors Influencing Drug Release and Stability in Various Formulations

Several factors can influence the release and stability of glycopyrronium in topical formulations, which are critical for ensuring the product's efficacy and shelf-life.

Stability:

pH: The pH of the formulation is a critical factor for the stability of glycopyrronium. Studies have shown that glycopyrrolate is more stable in acidic conditions. sweathelp.orggoogle.com Formulations are often buffered to maintain a pH of around 4.0 to 5.0, with a pH of 4.5 being preferable for stability. google.com At a pH of 5.4, the stability was found to be less satisfactory. google.com Buffering agents like citric acid and tromethamine can be used to maintain the desired pH. google.com

Solvent System: In liquid formulations, the ratio of solvents like ethanol and water is important for maintaining the solubility of glycopyrronium and other components. google.com An ethanol-to-water ratio of 60:40 has been used in some wipe formulations. google.com

Hydrolysis: Glycopyrronium salts can undergo hydrolysis. evitachem.comgoogleapis.comsweathelp.org In the synthesis of fatty acid salts, an excess of free fatty acid helps to stabilize the product against hydrolysis. googleapis.comgoogle.com For cream formulations, using an acidic cream base can reduce drug degradation due to hydrolysis. sweathelp.org

Drug Release and Penetration:

Anatomical Site: The thickness of the skin at the application site significantly impacts drug delivery. In vitro studies have shown that the delivery of glycopyrronium tosylate through thicker skin, such as on the palms and soles, was up to 40-fold lower than through the thinner skin of the axilla or abdomen. nih.govjddonline.com

Occlusion: Covering the application area (occlusion) can substantially increase drug delivery. Studies have demonstrated that occlusion can increase the delivery of glycopyrronium tosylate by up to 10-fold. nih.govjddonline.com

Exposure Time: The duration of contact between the formulation and the skin affects drug penetration. Reducing the exposure time from 24 hours to shorter periods (e.g., 5, 15, or 60 minutes) was found to decrease the drug flux by 90%. nih.govjddonline.com However, combining a short exposure time with occlusion was able to restore drug delivery to levels comparable to a 24-hour non-occluded application. nih.govjddonline.com

Penetration Enhancers: The inclusion of penetration-enhancing agents in formulations is considered a way to improve the efficacy of topical glycopyrronium. tandfonline.comtandfonline.com

| Factor | Influence on Formulation | Research Finding |

|---|---|---|

| pH | Stability | Stability is satisfactory at pH 4.0-5.0, but less so at pH 5.4. google.com |

| Occlusion | Drug Delivery | Increases delivery up to 10-fold. nih.govjddonline.com |

| Skin Thickness | Drug Delivery | Delivery through palmar/plantar skin is up to 40-fold lower than axillary skin. nih.govjddonline.com |

| Exposure Time | Drug Delivery | Reducing exposure from 24h to 1h can decrease flux by 90%. nih.govjddonline.com |

| Hydrolysis | Stability | Using an acidic cream base can reduce hydrolysis. sweathelp.org |

Strategies for Enhancing Localized Delivery and Minimizing Systemic Exposure

The primary strategy to enhance the localized delivery of glycopyrronium tosylate and minimize its systemic exposure revolves around its topical application. sweathelp.orgnih.govskinpluspharmacy.com.au As a quaternary ammonium cation, glycopyrronium is highly polarized, which inherently limits its ability to cross biological membranes, including the blood-brain barrier. academicmed.orgtandfonline.com This characteristic is advantageous for topical formulations, as it naturally favors localized action with reduced systemic absorption. nih.govacademicmed.org

Topical formulations, such as creams, gels, and solutions delivered via pre-moistened cloths, are designed to deliver the active compound directly to the target area, thereby limiting the amount of drug that enters the bloodstream. skinpluspharmacy.com.ausec.gov Studies comparing topical glycopyrronium tosylate with oral glycopyrrolate have demonstrated significantly lower systemic absorption with the topical formulation. nih.govd-nb.infonih.gov This localized approach is fundamental to reducing the incidence of systemic anticholinergic side effects. sweathelp.orgnih.gov

Research into optimizing topical delivery has explored several variables that influence skin penetration. In vitro studies using human skin in diffusion cells have shown that anatomical location, occlusion, and exposure time are critical factors. nih.gov

Key findings from these studies include:

Anatomical Site Variation: The delivery of glycopyrronium tosylate through palmar and plantar skin was found to be up to 40 times lower than through axillary or abdominal skin, highlighting the influence of skin thickness and structure on penetration. nih.gov

Effect of Occlusion: Occluding the application site can significantly increase drug delivery. Covering the skin with occlusive materials was shown to increase the delivery of glycopyrronium tosylate by up to 10-fold. nih.gov This technique can be leveraged to enhance localized drug concentration when needed.

Exposure Time: Reducing the drug exposure time on the skin surface dramatically decreases its flux. However, combining a short exposure time with occlusion can restore drug delivery to levels seen with much longer, non-occluded exposure. nih.gov

Further strategies to enhance local effects while minimizing systemic uptake include the incorporation of penetration-enhancing agents in formulations, although this requires careful balancing to avoid unwanted systemic absorption. dovepress.com The development of novel formulations continues to be an area of research, aiming to maximize the concentration of glycopyrronium at the site of action with minimal systemic consequence. skinpluspharmacy.com.au

Table 1: Factors Influencing In Vitro Delivery of 2.4% Glycopyrronium Tosylate (GT) Solution

| Variable | Condition | Finding | Citation |

|---|---|---|---|

| Anatomical Site | Palmar/Plantar vs. Axillary/Abdominal Skin | Up to 40-fold lower delivery through palmar and plantar skin. | nih.gov |

| Occlusion | Application site covered vs. uncovered | Up to 10-fold increase in GT delivery with occlusion. | nih.gov |

| Exposure Time | 5, 15, or 60 minutes vs. 24 hours | Flux decreased by 90% with reduced exposure times (non-occluded). | nih.gov |

| Exposure Time with Occlusion | Varied short exposure times with occlusion | Delivery restored to levels of 24-hour non-occluded exposure. | nih.gov |

Analytical Characterization and Quality Control Method Development

Advanced Spectroscopic and Chromatographic Techniques for Compound Analysis (e.g., LC/MS/MS, HPLC, HNMR)

The analytical characterization of glycopyrronium tosylate relies on a suite of advanced spectroscopic and chromatographic techniques to ensure its identity, purity, and quality. These methods are crucial for both bulk drug substance and finished pharmaceutical products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of glycopyrronium and its related impurities. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) methods have been developed and validated for its estimation. researchgate.net A typical method might involve an isocratic technique on a C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.5). researchgate.net Ion-pair HPLC is another effective approach, particularly for separating the quaternary ammonium compound from its counter-ion and related impurities. researchgate.net This technique uses a volatile ion-pair reagent, such as heptafluorobutyric acid (HFBA), in the mobile phase. ajpaonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it the method of choice for quantifying low concentrations of glycopyrronium, especially in biological matrices. nih.govnih.govfda.gov These methods often use a stable isotope-labeled internal standard, such as d3-glycopyrrolate, for accurate quantification. nih.gov The analysis is typically performed in positive ion mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard (e.g., m/z 318.3 → 116.1 for glycopyrronium). nih.gov Ultra-High Performance Liquid Chromatography (UPLC) coupled with MS/MS offers even faster analysis times. anapharmbioanalytics.com

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy is used to confirm the chemical structure of glycopyrronium tosylate. The ¹H NMR spectrum provides detailed information about the different proton environments within the molecule, confirming the presence of the glycopyrrolate and tosylate moieties. google.comgoogle.com For instance, characteristic signals for the aromatic protons of the tosylate group and the aliphatic protons of the pyrrolidinium (B1226570) and cyclopentyl rings can be identified and assigned. google.com

Other Spectroscopic Techniques like Infrared (IR) spectroscopy are also employed to characterize different solid-state forms of glycopyrronium tosylate, such as specific crystalline polymorphs. google.comgoogle.com

Table 2: Examples of Chromatographic Methods for Glycopyrronium Analysis

| Technique | Column | Mobile Phase | Detection | Application | Citation |

|---|---|---|---|---|---|

| RP-HPLC | Enable C18 | Acetonitrile : Phosphate Buffer pH 3.5 (40:60 v/v) | UV at 240 nm | Estimation in bulk and tablet dosage forms | researchgate.net |

| Ion-Pair HPLC | Nucleosil | Phosphate buffer pH 2.30 with sodium-1-decanesulfonate (0.01 M) : Methanol (35:65 v/v) | UV | Determination of (R, R)-Glycopyrronium bromide and its related impurities | ajpaonline.com |

| LC-MS/MS | Agilent Pursuit 5PFP | Isocratic; 50:50 A:B (A: 10 mM ammonium acetate in 1% formic acid; B: methanol) | Positive ESI; m/z 318.3 → 116.1 | Quantification in human plasma | nih.gov |

| UPLC-MS/MS | Reversed Phase | Not specified | Tandem Mass Spectrometry | Quantification in human plasma | anapharmbioanalytics.com |

Impurity Profiling and Identification of Degradation Products

Impurity profiling is a critical component of the quality control strategy for glycopyrronium tosylate. The process involves identifying and quantifying impurities that may arise during synthesis or from degradation.

The United States Pharmacopeia (USP) monograph for Glycopyrrolate (the bromide salt) lists several key process-related impurities that are also relevant for glycopyrronium tosylate. google.com These include:

Impurity B (Glycopyrrolate Base Intermediate): The precursor amine used in the final quaternization step of the synthesis. google.com

Impurity C (Cyclopentylmandelic Acid): A key starting material for the synthesis and also considered the primary degradation product resulting from hydrolysis of the ester linkage. google.com

Forced degradation studies are performed to identify potential degradation products that could form under various stress conditions (e.g., acid, base, oxidation, heat, light). These studies have confirmed that cyclopentylmandelic acid is a primary degradant. google.com Another potential impurity is methyl tosylate, a reactant used in the quaternization step; however, it is reported to be unstable in aqueous media and is effectively removed during purification, with levels consistently below the limit of detection. google.com Stability-indicating analytical methods, typically HPLC, are developed to separate the active ingredient from all known impurities and degradation products. researchgate.netajpaonline.com

Table 3: Known Impurities of Glycopyrronium Tosylate

| Impurity Name/Type | Origin | Citation |

|---|---|---|

| Glycopyrrolate Base Intermediate (Impurity B) | Synthesis Process | google.com |

| Cyclopentylmandelic Acid (Impurity C) | Synthesis Process / Degradation | google.com |

| Methyl Tosylate | Synthesis Process | google.com |

Development of Methods for Quantification in Biological Matrices (preclinical)

The development of robust and sensitive bioanalytical methods is essential for evaluating the pharmacokinetics of glycopyrronium tosylate in preclinical studies. fda.gov Given the low systemic exposure expected from topical formulations, these methods must have very low limits of quantification. nih.govd-nb.info

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the universally accepted technique for this purpose due to its superior sensitivity and specificity. nih.govd-nb.infonih.gov Validated LC-MS/MS methods have been established to determine glycopyrronium concentrations in plasma. fda.gov

The development and validation of these methods involve several key steps:

Sample Extraction: Solid-phase extraction (SPE) is commonly used to extract glycopyrronium and an internal standard (e.g., a deuterated version like d₃-glycopyrrolate) from the plasma matrix, removing interfering substances. nih.govanapharmbioanalytics.com

Chromatographic Separation: The extracted sample is then injected into a liquid chromatography system, often a UPLC or HPLC, for separation on a suitable column (e.g., reversed-phase or pentafluorophenyl). nih.govanapharmbioanalytics.com

Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific fragmentation of the parent ion. nih.gov

These methods are validated to demonstrate linearity, accuracy, precision, and a low limit of quantification (LLOQ). For example, a validated method for human plasma achieved an LLOQ of 0.02 ng/mL, while another reported a range of 4.00-2000 pg/mL. nih.govnih.gov A UPLC-MS/MS method for human plasma reported a calibration range of 1-200 pg/mL. anapharmbioanalytics.com Such sensitive assays are crucial for accurately characterizing the limited systemic absorption and pharmacokinetic profile of topically applied glycopyrronium tosylate in preclinical models. d-nb.infonih.gov

Table 4: Parameters for a Validated LC-MS/MS Method for Glycopyrrolate in Human Plasma

| Parameter | Details | Citation |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Internal Standard (IS) | d₃-glycopyrrolate | nih.gov |

| Extraction Method | Solid-Phase Extraction (SPE) | nih.gov |

| Concentration Range | 4.00–2000 pg/mL | nih.gov |

| Linearity (r²) | ≥ 0.9960 | nih.gov |

| Precision (CV%) | ≤11.1% | nih.gov |

| Accuracy (RE%) | -2.5% to 12.8% | nih.gov |

| MS Detection | Positive mode; m/z 318.3 → 116.1 (GLY), m/z 321.3 → 119.1 (IS) | nih.gov |

Preclinical Toxicology and Safety Pharmacology Research

Genotoxicity Studies

A battery of genotoxicity tests was conducted to assess the potential of glycopyrronium (B1196793) and its tosylate salt to induce genetic mutations or chromosomal damage. These studies are crucial for predicting potential carcinogenicity and heritable genetic defects.

In Vitro Genotoxicity Testing (e.g., Ames Mutagenicity Assay, Chromosome Aberration Assay)

Glycopyrronium tosylate was evaluated in an in vitro bacterial reverse mutation assay, commonly known as the Ames test. The results of this assay were negative, indicating that the compound did not cause gene mutations in the tested bacterial strains, both with and without metabolic activation. fda.govservice.gov.uk

Furthermore, the broader compound, glycopyrrolate (B1671915), has been subjected to a more extensive range of in vitro genotoxicity assessments. fda.govfda.gov These included a mouse lymphoma assay using L5178Y/TK+/- cells and a human lymphocyte chromosome aberration assay. fda.govfda.govfda.gov In all these in vitro tests, glycopyrrolate did not demonstrate any genotoxic effects. fda.govfda.govfda.gov

Table 1: Summary of In Vitro Genotoxicity Study Results for Glycopyrronium and Glycopyrrolate

| Test Compound | Assay | Cell Line/Strain | Metabolic Activation | Result | Citation |

|---|---|---|---|---|---|

| Glycopyrronium Tosylate | Ames Assay | S. typhimurium strains TA98, 100, 1535, 1537, 102 | With and without S9 | Negative | fda.govservice.gov.uk |

| Glycopyrrolate | Ames Assay | Salmonella typhimurium | Not specified | Negative | fda.govfda.govfda.gov |

| Glycopyrrolate | Mouse Lymphoma Assay | L5178Y/TK+/- | Not specified | Negative | fda.govfda.gov |

| Glycopyrrolate | Chromosome Aberration Assay | Human Lymphocytes | Not specified | Negative | fda.govhres.ca |

In Vivo Genotoxicity Assessment (e.g., Micronucleus Assay in Rodents)

To complement the in vitro findings, in vivo genotoxicity was assessed using the micronucleus assay in mice. This test evaluates the potential of a substance to cause chromosomal damage in the bone marrow of living animals. Glycopyrrolate was found to be negative in the in vivo micronucleus assay, providing further evidence of its lack of genotoxic potential in a whole-animal system. fda.govhres.ca

Carcinogenicity Assessments and Long-term Preclinical Studies

Long-term studies were conducted to evaluate the carcinogenic potential of glycopyrronium tosylate and glycopyrrolate.

Topical application of glycopyrronium tosylate to rats for up to 24 months at concentrations of 1%, 2%, and 4% w/w did not result in any carcinogenic effects. fda.govfda.gov

In separate studies, oral gavage administration of glycopyrrolate to mice for up to 24 months at dosages of 2.5, 7, and 20 mg/kg/day, and to rats at dosages of 5, 15, and 40 mg/kg/day, showed no significant changes in tumor incidence compared to control groups. fda.govfda.gov Similarly, carcinogenicity studies in transgenic mice using oral administration and in rats using inhalation administration revealed no evidence of carcinogenicity. europa.eumedicines.org.uk

Table 2: Summary of Carcinogenicity Study Findings

| Test Compound | Species | Route of Administration | Duration | Key Findings | Citation |

|---|---|---|---|---|---|

| Glycopyrronium Tosylate | Rat | Topical | Up to 24 months | Not carcinogenic | fda.govfda.gov |

| Glycopyrrolate | Mouse | Oral gavage | Up to 24 months | No significant changes in tumor incidence | fda.govfda.gov |

| Glycopyrrolate | Rat | Oral gavage | Up to 24 months | No significant changes in tumor incidence | fda.govfda.gov |

| Glycopyrronium Bromide | Transgenic Mouse | Oral | 26 weeks | No evidence of carcinogenicity | europa.eumedicines.org.ukgeneesmiddeleninformatiebank.nl |

| Glycopyrronium Bromide | Rat | Inhalation | 2 years | No evidence of carcinogenicity | europa.eumedicines.org.ukgeneesmiddeleninformatiebank.nl |

Acute and Repeat-Dose Toxicity Studies in Animal Models

The toxicity profile of glycopyrronium compounds has been evaluated in various animal models through acute and repeat-dose studies.

Acute toxicity studies of glycopyrronium bromide have been conducted in mice, rats, rabbits, dogs, and cats via oral, intravenous, intraperitoneal, and subcutaneous routes. geneesmiddeleninformatiebank.nltga.gov.au The intravenous route was found to be the most toxic. geneesmiddeleninformatiebank.nltga.gov.au

In repeat-dose toxicity studies, topical application of glycopyrronium tosylate to minipigs for extended periods showed no apparent treatment-related effects on survival, clinical signs, body weight, or clinical pathology. service.gov.uk Inhalation toxicology studies of glycopyrrolate in rats for 26 weeks and dogs for 39 weeks identified target organs of toxicity primarily related to the drug's anticholinergic effects, such as the eyes, lungs, salivary glands, and urinary bladder. tga.gov.aufda.gov These effects were generally reversible. fda.gov

Off-target Pharmacological Effects and Selectivity Assessment in Preclinical Systems

Glycopyrronium is a competitive antagonist of muscarinic acetylcholine (B1216132) (mACh) receptors. researchgate.net In vitro studies using Chinese hamster ovarian cells showed that glycopyrronium bromide binds with high affinity to M1, M2, and M3 receptors, with a 4- to 5-fold higher selectivity for human M1 and M3 receptors over the human M2 receptor. geneesmiddeleninformatiebank.nl It also dissociates more slowly from M1 and M3 receptors compared to the M2 receptor. geneesmiddeleninformatiebank.nl

In competitive binding assays, glycopyrrolate bound to M1, M2, M3, M4, and M5 receptors. fda.gov The primary pharmacological effects observed in preclinical studies are consistent with its anticholinergic activity, such as inhibition of salivation and mydriasis. fda.goveuropa.eutga.gov.au Safety pharmacology studies did not reveal clinically significant off-target activities for glycopyrronium or its major metabolite. tga.gov.au Effects observed, such as increased heart rate, were attributable to its known muscarinic receptor antagonist properties and occurred at plasma concentrations substantially higher than those achieved in clinical use. europa.eutga.gov.au

Comparative Pharmacology and Structure Activity Relationship Sar Studies

Comparative Analysis with Other Anticholinergic Agents (e.g., Atropine (B194438), Tiotropium (B1237716), Sofpironium Bromide)

Glycopyrronium (B1196793) tosylate's pharmacological profile is best understood through comparison with other anticholinergic agents. These compounds all function by blocking muscarinic acetylcholine (B1216132) receptors, but they exhibit important differences in receptor selectivity, pharmacokinetics, and structural attributes that influence their clinical application. medsafe.govt.nzajpaonline.comhmdb.ca

Anticholinergic agents are competitive antagonists of acetylcholine at muscarinic receptors. europa.eu There are five subtypes of muscarinic receptors (M1-M5), with M1, M2, and M3 being the most physiologically relevant in the lungs. fda.gov.ph

Glycopyrronium is a competitive antagonist of muscarinic acetylcholine receptors and demonstrates a high affinity for all five subtypes. ajpaonline.comacademicmed.org Some studies suggest it has the highest affinity for M1 receptors, followed by M4, M5, M3, and M2. academicmed.org Other research indicates a 4- to 5-fold selectivity for the human M3 and M1 receptors over the M2 receptor. fda.gov.ph M3 receptors are primarily responsible for bronchoconstriction and airway secretions. researchgate.netdrugbank.com

Atropine , a naturally occurring tertiary amine, is a non-selective muscarinic antagonist. academicmed.orgslideshare.net

Tiotropium , another quaternary ammonium (B1175870) compound, is a long-acting muscarinic antagonist (LAMA) with a high affinity for all muscarinic receptor subtypes. drugbank.comnih.gov It dissociates very slowly from M3 receptors, contributing to its long duration of action. nih.gov

Sofpironium Bromide is a newer topical anticholinergic that also functions by inhibiting the M3 muscarinic receptor in sweat glands.

The binding kinetics of these agents also differ. For instance, glycopyrronium dissociates slowly from human airway smooth muscle muscarinic receptors, which may account for its long duration of action. nih.gov In contrast, ipratropium (B1672105) bromide dissociates much more quickly. nih.gov

Table 1: Comparative Receptor Binding Profiles

| Agent | Receptor Selectivity | Key Characteristics |

|---|---|---|

| Glycopyrronium | High affinity for M1-M5; some studies show selectivity for M1 and M3 over M2. fda.gov.phacademicmed.org | Competitive antagonist with slow dissociation from receptors. nih.gov |

| Atropine | Non-selective for M1-M5 receptors. academicmed.orgslideshare.net | Tertiary amine, crosses the blood-brain barrier. researchgate.net |

| Tiotropium | High affinity for all muscarinic subtypes, particularly slow dissociation from M3. nih.gov | Long-acting muscarinic antagonist (LAMA). nih.gov |

| Sofpironium Bromide | Primarily targets M3 receptors. | Designed as a "soft drug" for topical use to minimize systemic effects. jddonline.com |

Preclinical studies, often in animal models, reveal significant pharmacodynamic and pharmacokinetic differences among these agents.

Pharmacodynamics: In a rat model comparing glycopyrronium and tiotropium, glycopyrronium demonstrated a better cardiovascular safety profile. nih.gov At doses effective for bronchodilation, tiotropium was associated with a higher incidence of hypotension and bradycardia compared to glycopyrronium. nih.gov The onset of action for glycopyrronium after intravenous injection is typically within one minute, with peak effects for intramuscular administration around 30 to 45 minutes. medsafe.govt.nz Its antisialagogue (saliva-reducing) effects can last up to 7 hours, longer than atropine. medsafe.govt.nz

Pharmacokinetics: A key distinction lies in their absorption, distribution, metabolism, and excretion. After inhalation, glycopyrronium is slowly absorbed from the lungs and rapidly eliminated from the bloodstream, primarily through renal excretion as an unchanged drug. researchgate.netresearchgate.net Population pharmacokinetic modeling suggests a slow absorption phase from the lungs with a half-life of about 3.5 days, which accounts for the majority of the drug absorbed. researchgate.net This extended residence time in the lungs, coupled with rapid systemic elimination, supports its once-daily dosing profile and contributes to a low incidence of systemic side effects. researchgate.net In contrast, atropine is rapidly absorbed from the gastrointestinal tract. slideshare.net

Table 2: Preclinical Pharmacokinetic/Pharmacodynamic Comparison

| Agent | Onset of Action (IV) | Duration of Action (Antisialagogue) | Key Preclinical Findings |

|---|---|---|---|

| Glycopyrronium | ~1 minute medsafe.govt.nz | Up to 7 hours medsafe.govt.nz | Favorable cardiovascular safety profile compared to tiotropium in rats. nih.gov Slow absorption from lungs and rapid systemic clearance. researchgate.netresearchgate.net |

| Atropine | Slower onset than glycopyrronium | Shorter duration than glycopyrronium medsafe.govt.nz | Crosses the blood-brain barrier, leading to potential CNS effects. researchgate.net |

| Tiotropium | N/A (typically inhaled) | >24 hours nih.gov | Associated with greater cardiovascular effects at therapeutic doses in rat models. nih.gov |

The chemical structure of these agents is a primary determinant of their pharmacological behavior. Glycopyrronium, like tiotropium and sofpironium bromide, possesses a quaternary ammonium structure. medsafe.govt.nzresearchgate.net This means the nitrogen atom is permanently charged, making the molecule highly polar. medsafe.govt.nz

In contrast, atropine is a tertiary amine, which is less polar and more lipophilic. academicmed.orgresearchgate.net This structural difference has profound consequences:

Blood-Brain Barrier (BBB) Penetration: The high polarity and permanent charge of quaternary amines like glycopyrronium significantly limit their ability to cross lipid membranes, including the blood-brain barrier. medsafe.govt.nzacademicmed.orgresearchgate.net This results in minimal central nervous system (CNS) side effects compared to tertiary amines like atropine, which can readily penetrate the BBB and cause effects such as drowsiness, restlessness, and mood changes. europa.euresearchgate.net

Oral Bioavailability: The charged nature of glycopyrronium also leads to poor absorption from the gastrointestinal tract, minimizing systemic exposure when administered orally. academicmed.org

This localized action and reduced systemic exposure are key advantages of quaternary ammonium anticholinergics, particularly for topical or inhaled formulations designed to act on specific target organs like the skin or lungs. academicmed.orgresearchgate.net

Pharmacodynamic and Pharmacokinetic Distinctions in Preclinical Models

Structure-Activity Relationship (SAR) Investigations of Glycopyrronium Derivatives

Structure-activity relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. For glycopyrronium, these investigations aim to understand which parts of the molecule are essential for its function and how it can be modified to create improved drugs.

The glycopyrronium molecule contains several key features that are critical for its interaction with muscarinic receptors:

Pyrrolidinium (B1226570) Ring: This five-membered ring contains the positively charged quaternary nitrogen atom. This charged nitrogen is crucial for the initial electrostatic interaction with a negatively charged aspartate residue in the binding pocket of the muscarinic receptor.

Ester Linkage: The ester group is a common feature in many muscarinic antagonists and is involved in hydrogen bonding within the receptor's binding site.

Hydroxyl Group: The hydroxyl (-OH) group on the α-carbon can form a hydrogen bond with an asparagine residue in the M3 receptor, further anchoring the molecule in the binding site and enhancing its affinity.

Studies have shown that the stereochemistry at the two chiral centers in glycopyrrolate (B1671915) is important for its activity. ingentaconnect.com

Building on SAR insights, researchers have designed and synthesized novel analogues of glycopyrronium to improve its therapeutic profile.

Soft Drug Design: One major approach has been the application of "soft drug" design principles. Soft drugs are active compounds that are designed to undergo predictable metabolism to inactive, non-toxic substances after exerting their therapeutic effect. jddonline.com This strategy is particularly useful for topical or inhaled drugs to minimize systemic side effects.

Sofpironium bromide is a prime example of a soft anticholinergic derived from glycopyrronium. jddonline.com It was created by modifying the glycopyrrolate structure to include an ester moiety that is susceptible to rapid hydrolysis by esterases in the blood to an inactive metabolite. jddonline.com This ensures that any drug that gets absorbed into the systemic circulation is quickly deactivated, reducing the risk of systemic anticholinergic effects.

Other research has focused on creating N-substituted glycopyrrolate analogues. oup.com By adding metabolically labile groups to the quaternary nitrogen, new soft anticholinergics have been synthesized. These compounds, such as SGM and SGE, were found to be susceptible to extrahepatic metabolism and had potencies approaching that of glycopyrrolate. oup.com

These synthetic efforts demonstrate a sophisticated understanding of the SAR of glycopyrronium, allowing for the rational design of new chemical entities with tailored pharmacokinetic properties and enhanced therapeutic indices.

Advanced Research Directions and Emerging Applications Preclinical/mechanistic Focus

Investigation in Novel Preclinical Disease Models

The established efficacy of glycopyrronium (B1196793) tosylate in managing primary axillary hyperhidrosis stems from its anticholinergic properties. nih.gov Researchers are now leveraging this mechanism to explore its potential utility in other conditions characterized by glandular or autonomic nervous system dysregulation, using various preclinical models.

Glycopyrronium's primary action involves blocking the effect of acetylcholine (B1216132) on sweat glands. sec.gov This mechanism is not exclusive to sweat glands; it also affects other exocrine glands, such as salivary glands. This has prompted preclinical investigation into its potential application for other conditions of glandular hypersecretion. One such area is sialorrhea (excessive drooling), a condition for which glycopyrronium's oral formulation, glycopyrrolate (B1671915), is used. drugbank.com Preclinical research in this area would focus on animal models that exhibit hypersalivation to quantify the reduction in salivary flow and determine the local versus systemic effects of different formulations.

Conversely, the compound's potent anti-secretory effects are a key consideration in conditions of glandular hypofunction. For instance, Sjögren's syndrome, an autoimmune disorder that causes dryness of the mouth and eyes, is a contraindication for glycopyrronium tosylate, as its anticholinergic action could exacerbate the symptoms. drugs.com Preclinical models of Sjögren's syndrome could, therefore, be used not for therapeutic exploration but to study the extent and mechanisms of these contraindicating effects at a cellular level.

The autonomic nervous system's role in hyperhidrosis is thought to involve dysregulation leading to overstimulation of cholinergic receptors on eccrine glands. drugs.comskintherapyletter.com Glycopyrronium tosylate acts directly on this pathway as a competitive inhibitor of acetylcholine. drugs.com Its broader effects on the autonomic nervous system have been characterized in preclinical safety pharmacology studies.

In animal models, the systemic administration of glycopyrrolate has demonstrated clear, dose-dependent effects on the cardiovascular system. Intravenous administration in beagle dogs led to transient changes in heart rate and blood pressure. service.gov.uk In repeat-dose toxicity studies in dogs, tachycardia was a frequent finding. service.gov.uk These effects are predictable consequences of blocking muscarinic receptors in the heart.

Notably, due to its quaternary ammonium (B1175870) structure, glycopyrronium has a limited ability to cross the blood-brain barrier. service.gov.uk This has been confirmed in preclinical models where no significant treatment-related effects on the central nervous system were observed, apart from slight and transient pupil dilation. service.gov.uk This characteristic is advantageous, as it minimizes central anticholinergic side effects while allowing for potent peripheral activity.

Preclinical Observations of Glycopyrronium on Autonomic Nervous System Endpoints

| Animal Model | Administration Route | Observed Effect | System Implicated | Citation |

|---|---|---|---|---|

| Beagle Dog | Intravenous | Transient effects on heart rate and blood pressure | Cardiovascular | service.gov.uk |

| Beagle Dog | Inhaled | Transient increases in heart rate, effects on PR and P wave intervals | Cardiovascular | service.gov.uk |

| Rat | Inhaled | No treatment-related effects on the respiratory system | Respiratory | service.gov.uk |

| General | N/A | Slight and transient pupil dilation | Central Nervous System | service.gov.uk |

| General | N/A | Limited penetration of the blood-brain barrier | Central Nervous System | service.gov.uk |

Exploration in Models of Glandular Dysfunction Beyond Established Indications

Research on Pharmacological Interactions with Other Compounds in Preclinical Studies

The potential for drug-drug interactions is a critical area of preclinical investigation. For glycopyrronium tosylate, these studies focus on both pharmacodynamic and pharmacokinetic interactions to predict its behavior when co-administered with other therapeutic agents.

Pharmacodynamic interactions involve the combined effects of drugs on the body. Preclinical studies and mechanistic understanding predict that co-administration of glycopyrronium tosylate with other anticholinergic drugs would result in pharmacodynamic synergism. medscape.com This additive effect would increase the risk and severity of anticholinergic side effects such as dry mouth, blurred vision, and urinary retention. medscape.comnih.gov

Conversely, pharmacodynamic antagonism is also well-established in preclinical and clinical contexts. For example, anticholinergic agents like glycopyrrolate are often administered with cholinesterase inhibitors such as neostigmine. researchgate.net The purpose is to counteract the muscarinic side effects (e.g., bradycardia) of the cholinesterase inhibitor, which increases acetylcholine levels throughout the body. researchgate.net This represents a classic example of receptor-level antagonism, where two drugs with opposing mechanisms are used to achieve a desired therapeutic outcome while mitigating side effects.

Pharmacokinetic interactions involve one drug affecting the absorption, distribution, metabolism, or excretion (ADME) of another. Non-clinical overviews of glycopyrronium tosylate include assessments of such potential interactions. service.gov.uk While detailed preclinical studies on specific metabolic pathway interactions (e.g., involving cytochrome P450 enzymes) are not extensively reported in the public domain, the compound's own pharmacokinetic profile has been characterized. Glycopyrronium is metabolized to an inactive M9 metabolite. researchgate.net Systemic absorption following topical application is low. nih.gov Any co-administered drug that could alter skin metabolism or permeability could theoretically change the pharmacokinetic profile of topically applied glycopyrronium tosylate.

Mechanistic Studies of Pharmacodynamic Synergism or Antagonism

Innovative Delivery Technologies and Drug Repurposing Research (Preclinical)

Future applications of glycopyrronium tosylate are being explored through the development of novel delivery systems and the repurposing of the drug for new indications.

In vitro preclinical research using human skin has provided significant insights into optimizing the delivery of topical glycopyrronium tosylate. Studies using flow-through diffusion cells have shown that the anatomical site of application is a critical variable. nih.gov For instance, delivery through the thicker skin of the palms and soles was found to be up to 40 times lower than through axillary or abdominal skin. nih.gov

These preclinical studies also demonstrated that occlusion (covering the application site) can dramatically enhance drug delivery, increasing it by up to 10-fold. nih.gov This suggests that for harder-to-treat areas with thick skin, such as the palms and soles, combining the application with an occlusive dressing could be a viable strategy to achieve therapeutic effect, a hypothesis that requires clinical validation. nih.gov

In Vitro Skin Penetration of Glycopyrronium Tosylate (GT)

| Variable Tested | Skin Type(s) | Finding | Implication for Delivery | Citation |

|---|---|---|---|---|

| Anatomical Site | Palmar, Plantar, Axillary, Abdominal | GT delivery was up to 40-fold lower through palmar and plantar skin compared to axillary and abdominal skin. | Skin thickness is a major barrier to penetration. | nih.gov |

| Occlusion | Axillary, Abdominal | Occlusion with parafilm or saran (B1199687) wrap increased GT delivery up to 10-fold. | Enhanced delivery may be possible for less permeable skin areas. | nih.gov |

| Exposure Time | Axillary, Abdominal | Reducing exposure from 24 hours to 5-60 minutes decreased flux by 90%. | Continuous contact is important for maximal absorption. | nih.gov |

| Occlusion + Short Exposure | Axillary, Abdominal | Occlusion during short exposure times restored GT delivery to levels seen in 24-hour non-occluded exposure. | Occlusion can compensate for shorter contact times. | nih.gov |

Drug repurposing, the process of identifying new uses for approved drugs, is another active area of research. nih.gov Glycopyrronium itself has a history of being repurposed, having first been investigated for treating peptic ulcers before finding applications in anesthesia and for chronic obstructive pulmonary disease (COPD). drugbank.com More recently, there is interest in repurposing topical glycopyrronium tosylate for conditions like prosthesis-related hyperhidrosis in amputees, with clinical trials underway to investigate this new use. drugdiscoverynews.com The preclinical rationale for such repurposing is based on the drug's fundamental mechanism of action, which is applicable to sweat glands regardless of the specific patient population or anatomical location.

Exploration of Micro- or Nanoparticle Encapsulation for Targeted Delivery

The encapsulation of therapeutic agents within micro- or nanoparticles represents a promising strategy to enhance drug delivery, improve bioavailability, and enable controlled release. impactfactor.orgresearchgate.net This technology is particularly relevant for compounds like glycopyrronium tosylate, where targeted delivery to specific tissues could optimize efficacy and minimize potential systemic effects.

Microencapsulation involves enveloping a core material, such as a drug, within a polymeric shell, creating particles that can range from 1 to 1000 micrometers in diameter. impactfactor.orgresearchgate.net Nanoencapsulation is a similar process but produces particles on the nanoscale (10 to 1000 nanometers). researchgate.net These encapsulation techniques can convert liquid formulations into solids, alter surface properties, and protect the active ingredient from environmental degradation. impactfactor.org

Several methods are employed for micro- and nanoencapsulation, including spray drying, freeze-drying, and emulsion solvent evaporation. impactfactor.orgnih.govdovepress.com For instance, the solid/water/oil/water emulsion solvent evaporation method has been used to fabricate nanoencapsulating microcapsules. dovepress.com The choice of encapsulation method and polymer can be tailored to achieve specific release profiles, from immediate to sustained release over extended periods. dovepress.com

Table 1: Comparison of Microencapsulation and Nanoencapsulation

| Feature | Microencapsulation | Nanoencapsulation |

| Particle Size | 1 - 1000 µm impactfactor.orgresearchgate.net | 10 - 1000 nm researchgate.net |

| Key Advantage | Protects core material, allows for controlled release. researchgate.net | Enhances bioavailability, allows for precision targeting. researchgate.net |

| Common Methods | Spray drying, emulsion techniques. impactfactor.orgmdpi.com | Supercritical fluid techniques, emulsion solvent evaporation. dovepress.commdpi.com |

The application of such delivery systems to glycopyrronium tosylate could offer several advantages. For topical applications, encapsulation could enhance penetration through the skin and retention in the target tissue, such as sweat glands. nih.gov In other potential applications, it could allow for targeted delivery to specific organs or tissues, thereby expanding the therapeutic window of the drug.

Theoretical and Preclinical Evaluation of Glycopyrronium Tosylate in New Contexts (e.g., specific tumoral research)